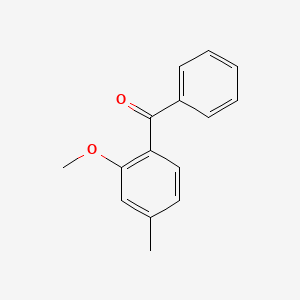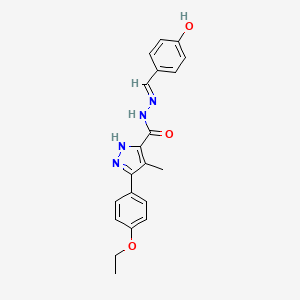![molecular formula C21H17N5S B11980356 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11980356.png)
4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzotriazolyl Group: This step involves the reaction of the thienopyrimidine core with 5,6-dimethyl-1H-1,2,3-benzotriazole under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Attachment of the 4-Methylphenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, using 4-methylphenylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the aromatic rings or the nitrogen atoms in the benzotriazole moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds like 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound could find applications in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thienopyrimidines can interact with various molecular targets, such as enzymes, receptors, and DNA. The benzotriazole moiety may enhance binding affinity and specificity, leading to potent biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Other compounds in this class may include different substituents on the thienopyrimidine core, such as halogens, alkyl groups, or other heterocycles.
Benzotriazoles: Compounds with variations in the benzotriazole moiety, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N5S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N5S/c1-12-4-6-15(7-5-12)16-10-27-21-19(16)20(22-11-23-21)26-18-9-14(3)13(2)8-17(18)24-25-26/h4-11H,1-3H3 |
InChI Key |
SPAFRKUTAAGTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C5=C(C=C(C(=C5)C)C)N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980310.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980317.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11980319.png)
![Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-](/img/structure/B11980320.png)

![N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11980324.png)
![4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide](/img/structure/B11980332.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11980333.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11980336.png)

